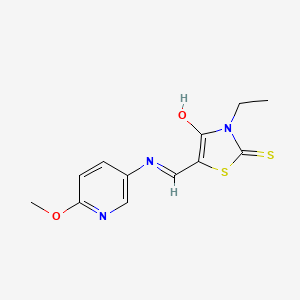

3-Ethyl-5-(((6-methoxy(3-pyridyl))amino)methylene)-2-thioxo-1,3-thiazolidin-4-one

Description

Properties

IUPAC Name |

3-ethyl-4-hydroxy-5-[(6-methoxypyridin-3-yl)iminomethyl]-1,3-thiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S2/c1-3-15-11(16)9(19-12(15)18)7-13-8-4-5-10(17-2)14-6-8/h4-7,16H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSQUWVOHKIAKHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(SC1=S)C=NC2=CN=C(C=C2)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

3-Ethyl-5-(((6-methoxy(3-pyridyl))amino)methylene)-2-thioxo-1,3-thiazolidin-4-one is a compound belonging to the thiazolidinone family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer, anti-diabetic, and anti-inflammatory properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C₁₃H₁₅N₃O₂S

- IUPAC Name : this compound

The thiazolidinone scaffold is significant in medicinal chemistry due to its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to this compound have exhibited selective cytotoxicity against different cancer cell lines.

Case Study: Cytotoxic Effects

A study evaluated a series of thiazolidinones against several cancer cell lines, including K562 (leukemia) and HeLa (cervical cancer) cells. The results indicated that certain derivatives showed IC50 values ranging from 8.5 µM to 15.1 µM, demonstrating significant cytotoxicity compared to standard treatments like cisplatin .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | K562 | 8.5 | |

| Compound B | HeLa | 15.1 | |

| 3-Ethyl... | MDA-MB-361 | 12.7 - 25.6 |

Anti-Diabetic Activity

Thiazolidinones are also recognized for their anti-diabetic properties. Research indicates that derivatives can enhance insulin sensitivity and improve glucose uptake.

In vitro studies have shown that specific thiazolidinone compounds can significantly increase glucose uptake in insulin-resistant models. For example, compounds demonstrated the ability to modulate glucose metabolism in high-carbohydrate diet-induced insulin-resistant mice .

Anti-Inflammatory Activity

The compound has shown promise as an anti-inflammatory agent. Studies suggest that thiazolidinone derivatives can inhibit pro-inflammatory cytokine production and reduce oxidative stress.

In Vitro Findings

In RAW264.7 macrophages, certain thiazolidinones reduced levels of reactive oxygen species (ROS) and nitric oxide (NO), indicating their potential as anti-inflammatory agents .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Analysis

The target compound’s structure differs from analogs primarily in its 5-position substituent :

- Pyridyl vs.

- Methoxy substitution : The 6-methoxy group on the pyridine ring may improve solubility compared to nitro or halogen substituents (e.g., 19: 3-ethyl-5-[(4-methoxy-3-nitrophenyl)methylene]-2-thioxo-1,3-thiazolan-4-one) .

Physical and Chemical Properties

Structural Insights from Crystallography

- Hydrogen bonding : Pyridyl nitrogen in the target compound may form interactions similar to those in (5Z)-5-(2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, where the hydroxy group participates in intramolecular hydrogen bonds .

- Crystal packing : Bulky substituents (e.g., 3i’s bromobenzodioxolyl group) reduce packing efficiency, whereas the pyridyl group may enable tighter stacking .

Key Advantages and Limitations

- Advantages: Pyridylamino group enhances target specificity via hydrogen bonding. Methoxy substitution improves solubility relative to nitro/halogen analogs.

- Limitations: Synthetic complexity due to the pyridine aldehyde precursor. No direct activity data reported; predictions based on structural analogs.

Q & A

Q. What are the optimal synthetic routes for 3-Ethyl-5-(((6-methoxy(3-pyridyl))amino)methylene)-2-thioxo-1,3-thiazolidin-4-one, and how are key intermediates characterized?

- Methodological Answer : Synthesis typically involves condensation of 3-ethylrhodanine with a 6-methoxy-3-pyridylamine derivative under reflux conditions using polar aprotic solvents like DMSO or ethanol. Intermediate characterization relies on NMR (¹H/¹³C) and IR spectroscopy to confirm regioselectivity and functional group integrity. For example, the thioxo group (C=S) exhibits a distinct IR absorption at ~1200–1250 cm⁻¹ .

Q. How do structural modifications (e.g., methoxy or pyridyl groups) influence the compound’s physicochemical properties?

- Methodological Answer : Substituents like the 6-methoxy-pyridyl group enhance solubility in polar solvents and stabilize π-π stacking interactions in crystallography. Computational tools (e.g., DFT calculations) predict logP values and dipole moments, while HPLC quantifies purity (>95%) under reverse-phase conditions (C18 column, acetonitrile/water mobile phase) .

Q. What standard assays are used to evaluate its antimicrobial or anti-inflammatory activity?

- Methodological Answer :

- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, with ciprofloxacin as a positive control .

- Anti-inflammatory : COX-2 inhibition assays (ELISA) and TNF-α suppression in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can reaction yields be improved while minimizing side products like Z/E isomerization?

- Methodological Answer :

- Use inert atmospheres (N₂/Ar) to prevent oxidation of thiol intermediates.

- Optimize solvent polarity (e.g., DMF for higher yields) and temperature (60–80°C) to favor kinetic control.

- Catalysts : Lewis acids (e.g., ZnCl₂) enhance regioselectivity in Knoevenagel condensations .

Q. What strategies resolve contradictions in biological activity data across similar thiazolidinones?

- Methodological Answer :

- Meta-analysis : Compare IC₅₀ values from multiple studies (e.g., thiazolidinones with ethoxy vs. chloro substituents) .

- Structural validation : Confirm stereochemistry via X-ray crystallography or NOESY NMR to rule out isomer-driven discrepancies .

Q. How does the compound interact with biological targets (e.g., kinases or enzymes) at the molecular level?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to model binding to ATP pockets (e.g., EGFR kinase).

- Biochemical assays : SPR (surface plasmon resonance) measures binding affinity (KD), while Western blotting validates downstream pathway modulation (e.g., MAPK/ERK) .

Q. What SAR (Structure-Activity Relationship) trends emerge from analogs with varying alkyl/aryl substituents?

- Methodological Answer :

- Key Trends :

| Substituent Position | Biological Impact | Example Reference |

|---|---|---|

| 3-Ethyl (R₁) | Enhances metabolic stability | |

| 6-Methoxy-pyridyl (R₂) | Improves target selectivity | |

| Thioxo (C=S) | Critical for H-bonding with catalytic cysteine residues |

Data Contradiction Analysis

Q. Why do some studies report divergent cytotoxicity profiles in cancer cell lines?

- Methodological Answer :

- Cell line variability : Sensitivity differences (e.g., HeLa vs. MCF-7) due to expression levels of efflux pumps (P-gp) or metabolic enzymes.

- Assay conditions : Varying serum concentrations in media alter compound bioavailability. Validate via MTT assays under standardized protocols (10% FBS, 48h incubation) .

Experimental Design

Q. How to design a stability study for this compound under physiological conditions?

- Methodological Answer :

- Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C, monitor degradation via LC-MS over 24h.

- Photostability : Expose to UV light (λ=254 nm) and quantify decomposition products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.